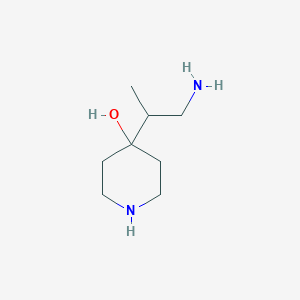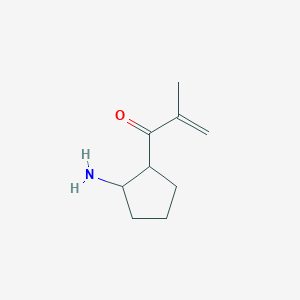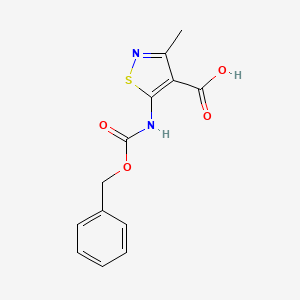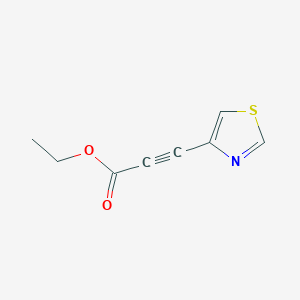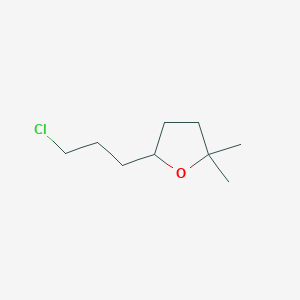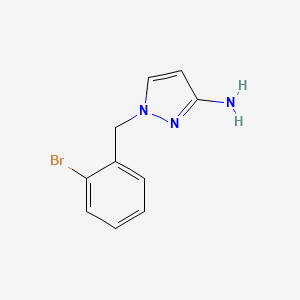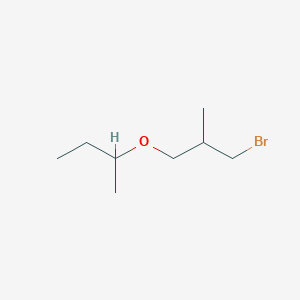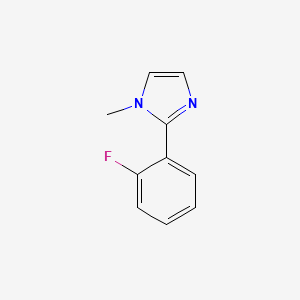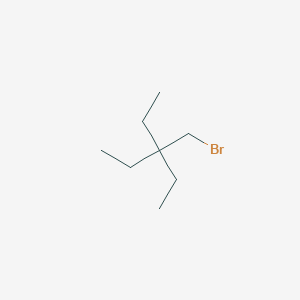
3-(Bromomethyl)-3-ethylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-3-ethylpentane is an organic compound with the molecular formula C8H17Br It is a brominated alkane, characterized by the presence of a bromomethyl group attached to the third carbon of a pentane chain, which also has an ethyl substituent on the same carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-ethylpentane typically involves the bromination of 3-ethylpentane. This can be achieved through a free radical bromination process using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction proceeds as follows:
Initiation: The bromine molecule dissociates into two bromine radicals under the influence of light or heat.
Propagation: A bromine radical abstracts a hydrogen atom from 3-ethylpentane, forming a 3-ethylpentyl radical. This radical then reacts with another bromine molecule to form this compound and another bromine radical.
Termination: The reaction is terminated when two radicals combine to form a stable molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves continuous flow reactors where the bromination reaction is carefully controlled to ensure high yield and purity. The use of advanced separation techniques, such as distillation and crystallization, helps in isolating the desired product from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-3-ethylpentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles (e.g., hydroxide, cyanide, or amine) to form different substituted products.
Elimination: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination: Alkenes are the primary products.
Oxidation and Reduction: Depending on the reagents, products can range from alcohols to alkanes.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-3-ethylpentane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its reactivity.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-3-ethylpentane primarily involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with various biological molecules. This reactivity makes it useful in studying enzyme mechanisms and receptor interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)-3-ethylpentane: Similar structure but with a chlorine atom instead of bromine.
3-(Iodomethyl)-3-ethylpentane: Similar structure but with an iodine atom instead of bromine.
3-(Bromomethyl)-3-methylpentane: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
3-(Bromomethyl)-3-ethylpentane is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chlorine and iodine analogs. The ethyl group also provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C8H17Br |
|---|---|
Peso molecular |
193.12 g/mol |
Nombre IUPAC |
3-(bromomethyl)-3-ethylpentane |
InChI |
InChI=1S/C8H17Br/c1-4-8(5-2,6-3)7-9/h4-7H2,1-3H3 |
Clave InChI |
ZZYJYPWMBNNJSN-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CC)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-2-{bicyclo[2.2.1]heptan-2-yl}butan-2-ol](/img/structure/B13188467.png)
![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B13188470.png)

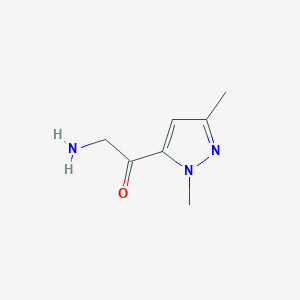
![2-[2-(chlorosulfonyl)-4H,6H,7H-thieno[3,2-c]pyran-4-yl]acetic acid](/img/structure/B13188494.png)
